molecular formula C5H6N4O2S B8791253 5-Hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxamide

5-Hydroxy-3-(methylthio)-1,2,4-triazine-6-carboxamide

Cat. No. B8791253
M. Wt: 186.19 g/mol
InChI Key: YVGNTFVXRWAXAA-UHFFFAOYSA-N
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Patent
US06586422B2

Procedure details

A solution of 500 mg (2.7 mmol) of 3-methylsulfanyl-5-oxo-4,5-dihydro-[1,2,4]triazine-6-carboxylic acid amide (J. J. Huang, J. Org. Chem. 1985, 50, 2293-2298; H. Wang et al., Hua Hsueh Hsueh Pao 1964, 30(2), 183-192; CA Vol. 61, 8311b) in 38 ml (408 mmol) of phosphorus oxychloride was heated to reflux during 1.5 h. After cooling of the dark brown reaction mixture, the excess of phosphorus oxychloride was evaporated under reduced pressure. To destroy residues of phosphorus oxychloride and to neutralize the reaction mixture, the resulting red-brown oily residue was dissolved in 15 ml of toluene and the solution added to an ice-cold saturated aqueous solution of sodium hydrogencarbonate. The organic phase was diluted with 100 ml of dichloromethane, separated from the aqueous phase, dried over sodium sulfate, and evaporated under reduced pressure. The resulting 5-chloro-3-methylsulfanyl-[1,2,4]triazine-6-carbonitrile was obtained as a brown oil and was used in the following reactions without further purification.

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:8][C:7](=O)[C:6]([C:10]([NH2:12])=O)=[N:5][N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[N:8]=[C:3]([S:2][CH3:1])[N:4]=[N:5][C:6]=1[C:10]#[N:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CSC1=NN=C(C(N1)=O)C(=O)N
Name
Quantity
38 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux during 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the dark brown reaction mixture
CUSTOM
Type
CUSTOM
Details
the excess of phosphorus oxychloride was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
To destroy residues of phosphorus oxychloride
DISSOLUTION
Type
DISSOLUTION
Details
the resulting red-brown oily residue was dissolved in 15 ml of toluene
ADDITION
Type
ADDITION
Details
the solution added to an ice-cold saturated aqueous solution of sodium hydrogencarbonate
ADDITION
Type
ADDITION
Details
The organic phase was diluted with 100 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
separated from the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(N=NC1C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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